molecular formula C14H10Cl3N3O B1193554 PS-C2

PS-C2

Cat. No.: B1193554
M. Wt: 342.604
InChI Key: DJBLMFOQZJUHKY-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS-C2 is a novel potent and photoswitchable allosteric covalent inhibitor of small GTPase.

Scientific Research Applications

Particle Swarm Optimization Enhancements

Particle Swarm Optimization (PSO) is a computational method used for solving optimization problems by simulating social behavior patterns. Research has focused on enhancing PSO's efficiency through the manipulation of acceleration coefficients C1 and C2, which represent the cognitive and social components of particle behavior, respectively. Studies propose methods for dynamically adjusting these coefficients to improve convergence rates and solution quality in optimization tasks. For instance, the introduction of random values for C1 and C2 in each iteration has shown better performance on benchmark problems compared to fixed coefficients, suggesting a promising area for algorithmic improvement in complex problem-solving scenarios (Huang Shao-rong, 2010). Another approach uses clustering analysis to adaptively adjust the values of C1 and C2, demonstrating faster convergence and better solutions in multidimensional mathematical function optimization (Zhi-hui Zhan et al., 2007).

Phosphatidylserine (PS) in Cellular Membranes

Phosphatidylserine (PS) plays a critical role in cellular processes, including apoptosis and blood clotting, by mediating protein binding through C2 domains. The distribution and function of PS across eukaryotic membranes, its preferential localization, and the implications of its asymmetry on cellular health highlight its significance in biomedical research (Peter A. Leventis & S. Grinstein, 2010). Additionally, the comparison of the C2A domain of synaptotagmin-I and annexin-V as probes for detecting cell death underscores the potential of PS-binding domains in developing more specific imaging probes for clinical diagnostics and therapeutic monitoring (Israt S. Alam et al., 2010).

Pluripotent Stem Cell (PSC) Research

PSCs are at the forefront of regenerative medicine and drug discovery due to their capacity for differentiation into any cell type. Recent advancements in genome editing, particularly using the CRISPR-Cas9 system, have revolutionized the manipulation of human PSCs, opening new avenues for correcting disease-causing mutations and for functional genetic studies (Cory J. Smith et al., 2016). The characterization of PSCs is critical for confirming their pluripotency and safety in clinical applications, highlighting the need for comprehensive methods to assess the quality and identity of PSC lines (Joanna S. T. Asprer & U. Lakshmipathy, 2015).

Properties

Molecular Formula

C14H10Cl3N3O

Molecular Weight

342.604

IUPAC Name

(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide

InChI

InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+

InChI Key

DJBLMFOQZJUHKY-FMQUCBEESA-N

SMILES

O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PS-C2;  PS C2;  PSC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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